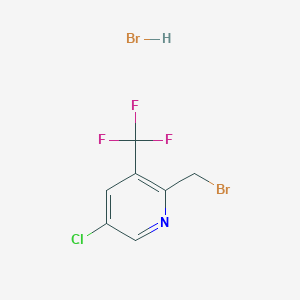

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide

CAS No.:

Cat. No.: VC17550477

Molecular Formula: C7H5Br2ClF3N

Molecular Weight: 355.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5Br2ClF3N |

|---|---|

| Molecular Weight | 355.38 g/mol |

| IUPAC Name | 2-(bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine;hydrobromide |

| Standard InChI | InChI=1S/C7H4BrClF3N.BrH/c8-2-6-5(7(10,11)12)1-4(9)3-13-6;/h1,3H,2H2;1H |

| Standard InChI Key | NAKFNCANBMUZJT-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=C1C(F)(F)F)CBr)Cl.Br |

Introduction

Key Findings

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide is a halogenated pyridine derivative with significant utility in organic synthesis. Characterized by a bromomethyl group at position 2, a chloro substituent at position 5, and a trifluoromethyl group at position 3, this compound serves as a critical intermediate in pharmaceutical and agrochemical research. Its synthesis involves bromination of methyl precursors under controlled conditions, while its reactivity enables diverse functionalization. This report consolidates data on its chemical identity, synthesis, properties, and applications, drawing from patent literature and commercial chemical databases.

Chemical Identity and Structural Properties

Molecular Composition

The compound’s molecular formula is C₇H₆Br₂ClF₃N, comprising:

-

A pyridine ring substituted with bromomethyl (CH₂Br), chloro (Cl), and trifluoromethyl (CF₃) groups.

-

A hydrobromide (HBr) counterion, forming a stable salt.

Table 1: Key Chemical Identifiers

Physicochemical Properties

While direct data for the compound is limited, analogs with similar substituents provide insights:

-

Solubility: Likely low in water but soluble in polar aprotic solvents (e.g., DMAC, dichloroethane) .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via bromination of a methyl-substituted pyridine precursor. A plausible route involves:

-

Bromination of 5-Chloro-3-(trifluoromethyl)-2-methylpyridine:

-

Salt Formation:

Table 2: Hypothetical Synthesis Conditions Based on Analogous Reactions

| Parameter | Value | Source Reference |

|---|---|---|

| Solvent | Dichloroethane | |

| Catalyst | Benzyltriethylammonium chloride | |

| Temperature | 20–80°C | |

| Reaction Time | 5–15 hours |

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield optimization:

-

Continuous Flow Reactors: Enable precise temperature control and reduced side reactions .

-

Purification: Distillation under reduced pressure (e.g., 15 mmHg) achieves >99% purity .

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes substitution with nucleophiles (e.g., amines, azides):

-

Example: Reaction with sodium azide (NaN₃) yields 2-(azidomethyl)-5-chloro-3-(trifluoromethyl)pyridine, a precursor for click chemistry .

Oxidation and Reduction

-

Oxidation: Bromomethyl groups resist oxidation, but CF₃ substituents may stabilize intermediates.

-

Reduction: Catalytic hydrogenation (Pd/C) could reduce the pyridine ring, though CF₃ groups may hinder reactivity .

Applications in Scientific Research

Pharmaceutical Intermediates

-

Drug Synthesis: Serves as a building block for kinase inhibitors and antiviral agents. The trifluoromethyl group enhances metabolic stability .

-

Case Study: Analogous compounds (e.g., 2-cyano-3-chloro-5-trifluoromethylpyridine) are intermediates in agrochemicals .

Material Science

Comparative Analysis with Related Compounds

Table 3: Comparison with Structural Analogs

| Compound | Key Differences | Reactivity |

|---|---|---|

| 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | Bromo at position 2, no methyl | Less versatile in substitutions |

| 2-Cyano-3-chloro-5-trifluoromethylpyridine | Cyano instead of bromomethyl | Higher electrophilicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume